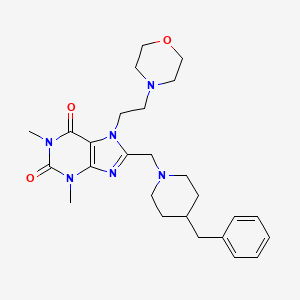

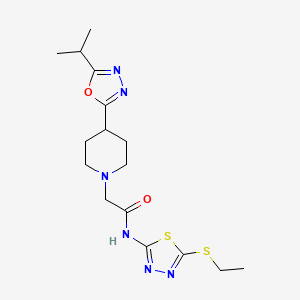

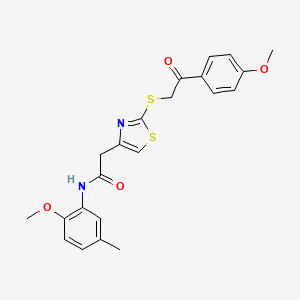

1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. The compound has been found to have promising pharmacological properties, making it a subject of interest for researchers in the field of drug development.

Applications De Recherche Scientifique

Synthesis and Chemical Applications

Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen Rearrangement

This method illustrates the synthesis of ureas from carboxylic acids via a Lossen rearrangement, highlighting a single-pot, racemization-free approach. This process facilitates the conversion of carboxylic acids to ureas efficiently, showcasing the importance of urea derivatives in organic synthesis and potential applications in drug development and material science. The environmentally friendly and cost-effective nature of this synthesis also underscores its utility in sustainable chemistry practices (Thalluri et al., 2014).

Material Science and Engineering

Corrosion Inhibition

Urea derivatives, specifically 1,3,5-triazinyl urea derivatives, have been evaluated for their effectiveness as corrosion inhibitors for mild steel in acidic solutions. This application is crucial for protecting industrial machinery and infrastructure from corrosion, thereby extending their lifespan and reducing maintenance costs. The study demonstrates the potential of these compounds to form a protective layer on metal surfaces, offering insights into the development of more efficient corrosion inhibitors (Mistry et al., 2011).

Biological and Pharmaceutical Research

Antimicrobial and Antifungal Activities

Research into novel 1-[5-[6-[(2-benzoylbenzofuran-5-yl)methyl]-2-oxo-2H-chromen-3-yl]thiazol-2-yl]urea derivatives has shown promising antimicrobial and antifungal activities. These compounds exhibit significant inhibition against various bacterial and fungal pathogens, highlighting their potential as leads for the development of new antimicrobial and antifungal agents. Such studies are crucial for addressing the growing concern of antibiotic resistance (Shankar et al., 2017).

Anti-Cancer Research

The inhibition of translation initiation by N,N'-diarylureas has been identified as a potential anti-cancer mechanism. These compounds activate the eIF2α kinase heme-regulated inhibitor, reducing cancer cell proliferation by affecting protein synthesis. This approach offers a novel pathway for cancer treatment, focusing on the regulation of translation initiation as a therapeutic target. The development of these inhibitors could lead to more effective and less toxic cancer therapies (Denoyelle et al., 2012).

Propriétés

IUPAC Name |

1-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3N2O3/c1-9-2-7-13(23-9)12(21)8-19-14(22)20-11-5-3-10(4-6-11)15(16,17)18/h2-7,12,21H,8H2,1H3,(H2,19,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJSQEVOMSYTYFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(CNC(=O)NC2=CC=C(C=C2)C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{1,1-dioxido-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazin-2-yl}(4-methoxyphenyl)methanone](/img/structure/B2367420.png)

![6-(3,4-Dimethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2367430.png)

![3-fluoro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2367432.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide](/img/structure/B2367436.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide](/img/structure/B2367438.png)